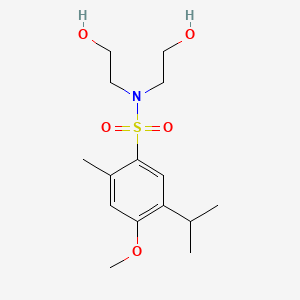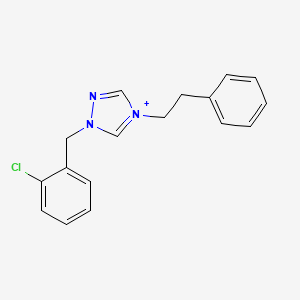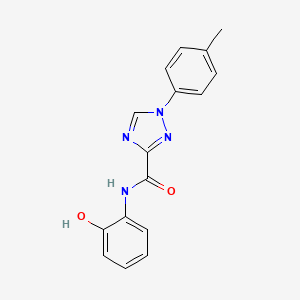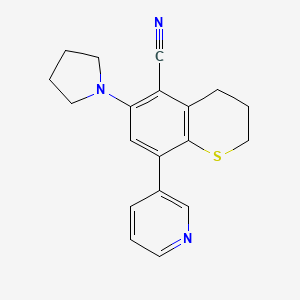![molecular formula C13H15N7O2S B13368942 4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368942.png)
4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, tetrazole, and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole and tetrazole intermediates, followed by their coupling with a thiophene derivative. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. The oxadiazole and tetrazole rings can interact with enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, affecting its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: These compounds share similar heterocyclic structures and are known for their broad range of biological activities
Thiadiazole Derivatives: These compounds also contain sulfur and nitrogen atoms in their rings and are used in various medicinal applications.
Uniqueness
4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to the combination of oxadiazole, tetrazole, and thiophene rings in a single molecule
Propiedades
Fórmula molecular |
C13H15N7O2S |
|---|---|
Peso molecular |
333.37 g/mol |
Nombre IUPAC |
4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C13H15N7O2S/c1-7-8(2)23-13(20-6-15-18-19-20)11(7)12(21)14-5-4-10-16-9(3)17-22-10/h6H,4-5H2,1-3H3,(H,14,21) |
Clave InChI |
DTVOHFRDUAIIAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)NCCC2=NC(=NO2)C)N3C=NN=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one](/img/structure/B13368861.png)
![1-{[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B13368869.png)
![3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368872.png)
![4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13368873.png)
![2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B13368875.png)
![1-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13368883.png)
![6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13368893.png)
![7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)

![Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carboxylate](/img/structure/B13368904.png)




